

## Predicted NMR Spectral Data for 4-Methoxypyridin-2-amine

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### Compound of Interest

Compound Name: 4-Methoxypyridin-2-amine

Cat. No.: B134910

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The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-Methoxypyridin-2-amine** are summarized in the following tables. These predictions are based on established substituent effects on the pyridine ring.<sup>[1]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Methoxypyridin-2-amine**<sup>[1]</sup>

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-OCH <sub>3</sub>	3.7 - 3.9	Singlet	3H
-NH <sub>2</sub>	4.5 - 5.5	Broad Singlet	2H
Pyridine H-3	6.0 - 6.2	Doublet	1H
Pyridine H-5	6.3 - 6.5	Doublet of Doublets	1H
Pyridine H-6	7.6 - 7.8	Doublet	1H

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Methoxypyridin-2-amine**<sup>[1]</sup>

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
-OCH <sub>3</sub>	54 - 56
C-2	160 - 164
C-3	95 - 100
C-4	165 - 169
C-5	105 - 110
C-6	148 - 152

## Comparative NMR Data of Alternative Compounds

To provide context for the predicted spectra of **4-Methoxypyridin-2-amine**, experimental NMR data for three alternative pyridine derivatives are presented below. These compounds, 4-Methoxypyridine, 4-Methylpyridin-2-amine, and 4-Aminopyridine, offer insights into the electronic effects of different substituents on the pyridine ring.

Table 3: Experimental <sup>1</sup>H NMR Data for Alternative Pyridine Derivatives

Compound	Solvent	H-2 (ppm)	H-3 (ppm)	H-5 (ppm)	H-6 (ppm)	Other (ppm)
4-Methoxypyridine	Unspecified	8.24 (d)	6.72 (d)	6.72 (d)	8.24 (d)	3.85 (s, 3H, -OCH <sub>3</sub> )
4-Methylpyridin-2-amine	CDCl <sub>3</sub>	-	6.37 (d)	6.20 (s)	7.81 (d)	4.68 (br s, 2H, -NH <sub>2</sub> ), 2.16 (s, 3H, -CH <sub>3</sub> ) <a href="#">[2]</a>
4-Aminopyridine	Unspecified	8.13 (d)	6.58 (d)	6.58 (d)	8.13 (d)	5.8 (br s, 2H, -NH <sub>2</sub> )

Table 4: Experimental  $^{13}\text{C}$  NMR Data for Alternative Pyridine Derivatives

Compound	Solvent	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Other (ppm)
4-Methoxypyridine	Unspecified	150.3	110.0	165.2	110.0	150.3	55.2 (-OCH <sub>3</sub> )
4-Methylpyridin-2-amine	Unspecified	159.0	112.5	148.1	122.1	148.1	21.0 (-CH <sub>3</sub> )
4-Aminopyridine	Unspecified	150.0	109.1	151.7	109.1	150.0	-

## Experimental Protocols

The following is a standard protocol for acquiring high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of small organic molecules like **4-Methoxypyridin-2-amine**.[\[1\]](#)

### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl Sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ).
- If quantitative analysis is required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
- Cap the NMR tube and ensure the sample is completely dissolved by gentle vortexing or sonication.

### 2. NMR Spectrometer Parameters (for a 400 MHz instrument):

For  $^1\text{H}$  NMR:

- Pulse Program: Standard single-pulse (e.g., zg30).
- Number of Scans: 16-32.
- Spectral Width: 16 ppm.
- Acquisition Time: Approximately 4 seconds.
- Relaxation Delay: 1-2 seconds.

For  $^{13}\text{C}$  NMR:

- Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).
- Number of Scans: 1024 or more, as needed for an adequate signal-to-noise ratio.
- Spectral Width: 240 ppm.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

### 3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Perform peak picking for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualization

To aid in the interpretation of the NMR data, the chemical structure of **4-Methoxypyridin-2-amine** with IUPAC numbering is provided below.

Caption: Structure of **4-Methoxypyridin-2-amine** with atom numbering.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
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